molecular formula C8H4Cl2INO B1425905 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole CAS No. 1353500-26-1

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole

Cat. No.: B1425905
CAS No.: 1353500-26-1
M. Wt: 327.93 g/mol
InChI Key: UVMSZHIEKJMCIQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5th and 7th positions, respectively, and a methyl group at the 2nd position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated precursors. One common method is the condensation of 2-amino-4,6-dichloro-3-iodophenol with acetic anhydride under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the halogenated positions (chlorine and iodine) to introduce various functional groups.

    Oxidation and Reduction Reactions: The benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine substituent allows for Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed:

  • Substituted benzoxazole derivatives with various functional groups.
  • Oxidized or reduced forms of the benzoxazole ring.
  • Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

Chemistry: 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole is used as a building block in organic synthesis to create more complex molecules. Its halogenated positions allow for versatile functionalization through various chemical reactions.

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals, agrochemicals, and materials science applications. It serves as an intermediate in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    5,7-Dichloro-2-methyl-1,3-benzoxazole: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    4-Iodo-2-methyl-1,3-benzoxazole: Lacks the chlorine substituents, which may influence its chemical properties and applications.

    5,7-Dichloro-1,3-benzoxazole: Lacks the methyl and iodine substituents, potentially altering its chemical behavior and uses.

Uniqueness: 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and enable diverse functionalization. The combination of these substituents with the benzoxazole core enhances its potential for various scientific and industrial applications.

Properties

IUPAC Name

5,7-dichloro-4-iodo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2INO/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMSZHIEKJMCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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